

Spectroscopic Profile of 4-Butoxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Butoxybenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Butoxybenzonitrile**, a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure

Caption: Chemical structure of **4-Butoxybenzonitrile**.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **4-Butoxybenzonitrile**.

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.58	d	8.8	2	Ar-H
6.92	d	8.8	2	Ar-H
4.02	t	6.5	2	O-CH ₂
1.78	quint	6.9	2	O-CH ₂ -CH ₂
1.50	sext	7.4	2	O-(CH ₂) ₂ -CH ₂
0.98	t	7.4	3	CH ₃

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
162.7	Ar-C-O
133.8	Ar-C
119.2	Ar-C-CN
115.1	Ar-C
104.2	Ar-C
68.2	O-CH ₂
31.1	O-CH ₂ -CH ₂
19.2	O-(CH ₂) ₂ -CH ₂
13.8	CH ₃

IR Data

Wavenumber (cm ⁻¹)	Assignment
2957	C-H stretch (aliphatic)
2936	C-H stretch (aliphatic)
2873	C-H stretch (aliphatic)
2224	C≡N stretch (nitrile)
1606	C=C stretch (aromatic)
1509	C=C stretch (aromatic)
1256	C-O stretch (aryl ether)
1171	C-O stretch (aryl ether)
834	C-H bend (p-disubstituted benzene)

Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
175	30	[M] ⁺
119	100	[M - C ₄ H ₈] ⁺
91	15	[C ₇ H ₅ N] ⁺
64	10	[C ₅ H ₄] ⁺

Experimental Protocols

The following sections outline the general methodologies employed for the spectroscopic analysis of **4-Butoxybenzonitrile**.

NMR Spectroscopy

Sample Preparation: A sample of **4-Butoxybenzonitrile** (typically 5-10 mg) was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

^1H NMR Spectroscopy Protocol:

- The spectrometer was tuned and shimmed for the CDCl_3 solvent.
- A standard one-pulse sequence was used to acquire the ^1H NMR spectrum.
- The spectral width was set to cover the expected chemical shift range (e.g., 0-10 ppm).
- A sufficient number of scans (typically 16-64) were accumulated to achieve an adequate signal-to-noise ratio.
- The free induction decay (FID) was processed with a line broadening factor of 0.3 Hz and Fourier transformed.
- The resulting spectrum was phase-corrected and baseline-corrected.
- Chemical shifts were referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).

^{13}C NMR Spectroscopy Protocol:

- The spectrometer was tuned and shimmed for the CDCl_3 solvent.
- A proton-decoupled pulse sequence (e.g., zgpg30) was used to acquire the ^{13}C NMR spectrum.
- The spectral width was set to cover the expected chemical shift range (e.g., 0-180 ppm).
- A larger number of scans (typically 1024 or more) were accumulated due to the lower natural abundance of ^{13}C .
- The FID was processed with a line broadening factor of 1.0 Hz and Fourier transformed.
- The resulting spectrum was phase-corrected and baseline-corrected.
- Chemical shifts were referenced to the solvent peak of CDCl_3 (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of neat **4-Butoxybenzonitrile** liquid was placed between two potassium bromide (KBr) plates to form a thin film.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

FT-IR Spectroscopy Protocol:

- A background spectrum of the empty sample compartment was recorded to subtract atmospheric CO₂ and H₂O absorptions.
- The KBr plates with the sample film were placed in the sample holder.
- The sample spectrum was recorded over the range of 4000-400 cm⁻¹.
- A sufficient number of scans (typically 16-32) were co-added to improve the signal-to-noise ratio.
- The resulting interferogram was Fourier transformed to produce the final IR spectrum.

Mass Spectrometry

Sample Preparation: The sample was introduced into the mass spectrometer via direct injection or after separation by gas chromatography.

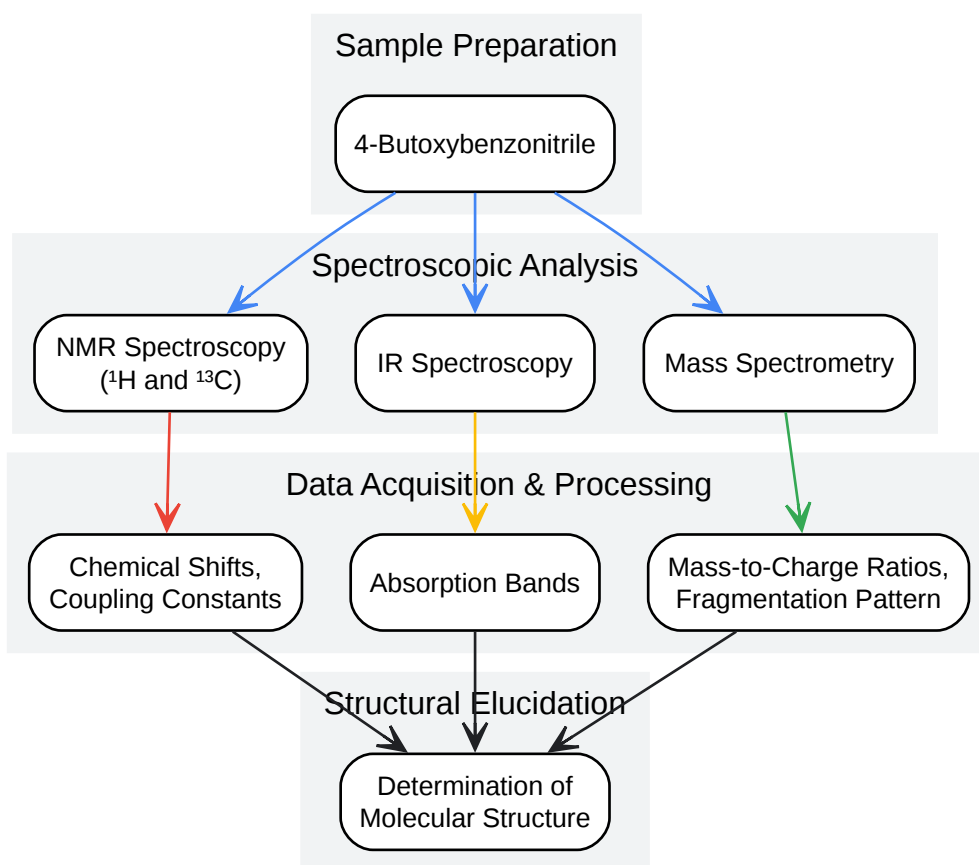
Instrumentation: Mass spectral data was obtained using a Shimadzu GCMS-QP2010 Plus gas chromatograph-mass spectrometer.

Mass Spectrometry Protocol:

- The mass spectrometer was tuned and calibrated using a standard compound (e.g., perfluorotributylamine).
- The sample was ionized using electron ionization (EI) at 70 eV.

- The mass analyzer was set to scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).
- The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), was recorded.

Logical Workflow of Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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